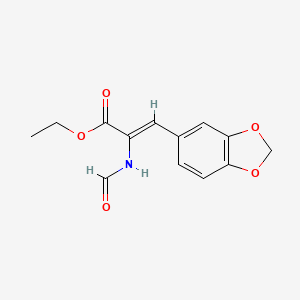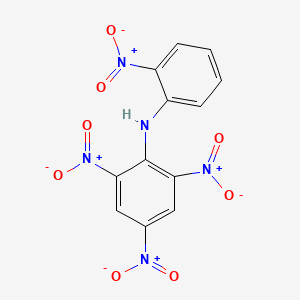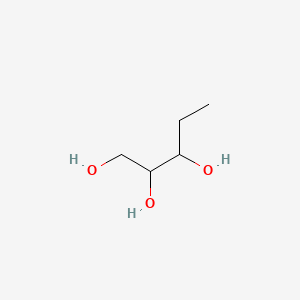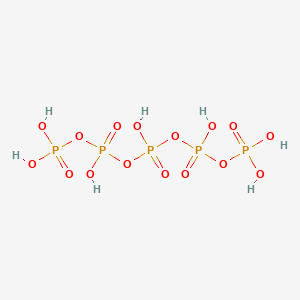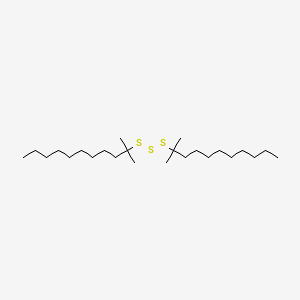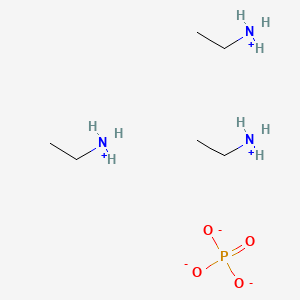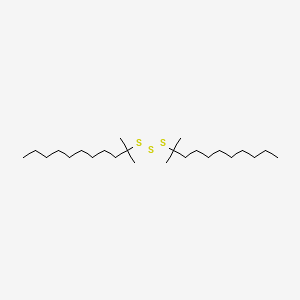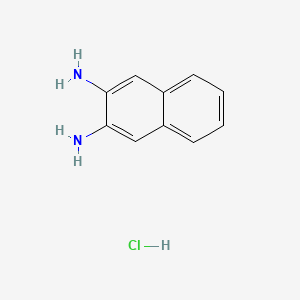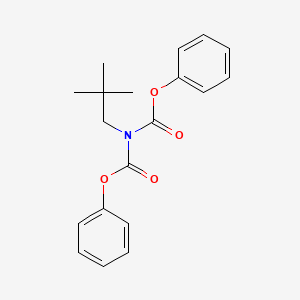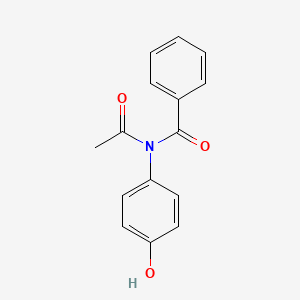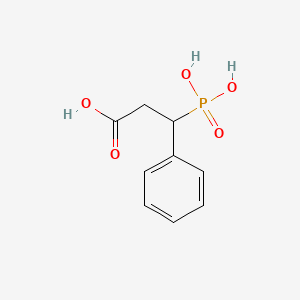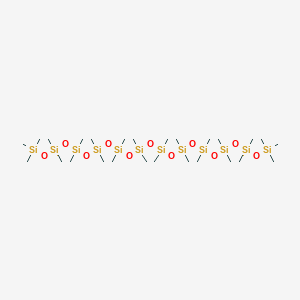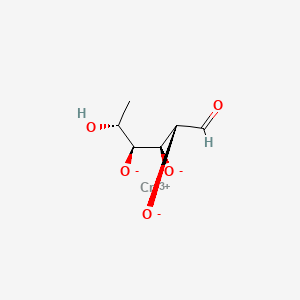
D-Galacturonan, chromium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Galacturonan, chromium salt: is a compound derived from D-galacturonic acid, which is a major component of pectin Pectin is a naturally occurring polysaccharide found in the cell walls of plants D-Galacturonan is a polymer of D-galacturonic acid units, and when combined with chromium, it forms a chromium salt
准备方法
Synthetic Routes and Reaction Conditions:
Extraction from Pectin: D-Galacturonan can be extracted from pectin through hydrolysis. Pectin is treated with acid or enzymes to break down the polysaccharide into its monomeric units, primarily D-galacturonic acid.
Formation of Chromium Salt: The extracted D-galacturonic acid is then reacted with a chromium salt, such as chromium chloride, under controlled conditions. The reaction typically involves dissolving D-galacturonic acid in water and adding chromium chloride solution. The mixture is stirred and heated to facilitate the formation of the chromium salt.
Industrial Production Methods:
Large-Scale Extraction: Industrial production of D-galacturonan involves large-scale extraction of pectin from plant sources such as citrus peels or sugar beet pulp. The extracted pectin is then hydrolyzed to obtain D-galacturonic acid.
Chromium Salt Formation: The D-galacturonic acid is reacted with chromium salts in large reactors. The reaction conditions, such as temperature, pH, and concentration, are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: D-Galacturonan, chromium salt can undergo oxidation reactions, where the chromium ion can change its oxidation state. This can lead to the formation of different chromium complexes.
Reduction: The compound can also undergo reduction reactions, where the chromium ion is reduced to a lower oxidation state.
Substitution: this compound can participate in substitution reactions, where the chromium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and hydrazine.
Substitution Reactions: These reactions often involve metal salts such as copper sulfate or zinc chloride.
Major Products:
Oxidation Products: Different chromium complexes with varying oxidation states.
Reduction Products: Chromium complexes with lower oxidation states.
Substitution Products: New metal complexes formed by replacing chromium with other metal ions.
科学研究应用
Chemistry:
Catalysis: D-Galacturonan, chromium salt is used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Complex Formation: It is used in the study of metal-ligand complexes and their properties.
Biology:
Enzyme Studies: The compound is used to study the interaction of metal ions with enzymes and other biological molecules.
Cell Wall Studies: It is used in research related to plant cell wall structure and function.
Medicine:
Drug Delivery: this compound is explored for its potential use in drug delivery systems due to its biocompatibility and ability to form complexes with various drugs.
Antimicrobial Properties: The compound is studied for its potential antimicrobial properties.
Industry:
Food Industry: It is used as a gelling agent and stabilizer in food products.
Textile Industry: The compound is used in textile processing for its ability to form complexes with dyes and other chemicals.
作用机制
Molecular Targets and Pathways:
Metal-Ligand Interactions: The primary mechanism of action involves the interaction of the chromium ion with various ligands, including biological molecules and other metal ions.
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites or interacting with essential metal cofactors.
Cell Wall Modification: In plants, D-galacturonan, chromium salt can modify the structure and properties of the cell wall by interacting with pectin and other polysaccharides.
相似化合物的比较
D-Galacturonic Acid: The monomeric unit of D-galacturonan, which can also form metal salts with various metal ions.
Polygalacturonic Acid: A polymer of D-galacturonic acid, similar to D-galacturonan but without the chromium ion.
Chromium Pectin Complexes: Complexes formed by the interaction of chromium ions with pectin or its derivatives.
Uniqueness:
Chromium Ion: The presence of the chromium ion in D-galacturonan, chromium salt imparts unique properties, such as enhanced catalytic activity and potential antimicrobial effects.
Polymeric Structure: The polymeric nature of D-galacturonan provides a scaffold for the formation of stable metal complexes, making it suitable for various applications in chemistry, biology, and industry.
属性
CAS 编号 |
107852-56-2 |
|---|---|
分子式 |
C6H9CrO5 |
分子量 |
213.13 g/mol |
IUPAC 名称 |
chromium(3+);(2R,3S,4R,5R)-5-hydroxy-1-oxohexane-2,3,4-triolate |
InChI |
InChI=1S/C6H9O5.Cr/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8H,1H3;/q-3;+3/t3-,4+,5+,6-;/m1./s1 |
InChI 键 |
MFRLHQATDYCCPA-OLALXQGDSA-N |
手性 SMILES |
C[C@H]([C@@H]([C@@H]([C@H](C=O)[O-])[O-])[O-])O.[Cr+3] |
规范 SMILES |
CC(C(C(C(C=O)[O-])[O-])[O-])O.[Cr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


